Phenyl 5-nitro-2-(piperidin-1-yl)benzoate
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Overview
Description
Phenyl 5-nitro-2-(piperidin-1-yl)benzoate is an organic compound that features a piperidine ring, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-nitro-2-(piperidin-1-yl)benzoate typically involves the esterification of 5-nitro-2-(piperidin-1-yl)benzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and the use of efficient catalysts and dehydrating agents would likely be employed to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-nitro-2-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: The major product would be Phenyl 5-amino-2-(piperidin-1-yl)benzoate.
Substitution: Depending on the nucleophile, products could include various substituted benzoates.
Scientific Research Applications
Phenyl 5-nitro-2-(piperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Phenyl 5-nitro-2-(piperidin-1-yl)benzoate is not fully understood. it is believed to interact with biological molecules through its nitro and piperidine groups. The nitro group can participate in redox reactions, while the piperidine ring can interact with various receptors and enzymes, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl 5-amino-2-(piperidin-1-yl)benzoate: Similar structure but with an amino group instead of a nitro group.
Phenyl 5-nitro-2-(morpholin-1-yl)benzoate: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
Phenyl 5-nitro-2-(piperidin-1-yl)benzoate is unique due to the combination of its nitro group and piperidine ring, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
phenyl 5-nitro-2-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C18H18N2O4/c21-18(24-15-7-3-1-4-8-15)16-13-14(20(22)23)9-10-17(16)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2 |
InChI Key |
KEXJSGLWSDZYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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